cis-2-(Benzyloxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one
CAS No.:
Cat. No.: VC18643125
Molecular Formula: C15H19NO3
Molecular Weight: 261.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H19NO3 |
|---|---|
| Molecular Weight | 261.32 g/mol |
| IUPAC Name | 2-(phenylmethoxymethyl)-5-oxa-8-azaspiro[3.5]nonan-7-one |
| Standard InChI | InChI=1S/C15H19NO3/c17-14-10-19-15(11-16-14)6-13(7-15)9-18-8-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,16,17) |
| Standard InChI Key | DGLPAZXUZQTODL-UHFFFAOYSA-N |
| Canonical SMILES | C1C(CC12CNC(=O)CO2)COCC3=CC=CC=C3 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a spiro[3.5]nonane core, where a five-membered oxolane ring (5-oxa) and a seven-membered lactam ring (8-aza) share a single sp³-hybridized carbon atom (Figure 1). The cis-configuration at the 2-position is stabilized by a benzyloxymethyl substituent, introducing steric and electronic complexity .
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₉NO₃ | |
| Molecular Weight | 261.32 g/mol | |
| Density | 1.19 ± 0.1 g/cm³ (Predicted) | |
| Boiling Point | 463.9 ± 35.0 °C (Predicted) | |
| Purity (Commercial) | ≥97% |
The spirocyclic structure confers rigidity, making it a promising candidate for modulating protein-ligand interactions. Computational models predict moderate hydrophobicity (logP ≈ 1.5–2.0), suggesting balanced solubility for pharmacological applications .
Spectroscopic and Crystallographic Data
While experimental crystallographic data remain unpublished, infrared (IR) and nuclear magnetic resonance (NMR) spectra indicate characteristic signals for the lactam carbonyl (C=O stretch at ~1700 cm⁻¹) and benzyloxy groups (aromatic C-H stretches at ~3000 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 261.32 .
Synthesis and Optimization
Current Synthetic Routes
The synthesis involves a multi-step sequence starting from cyclopropane precursors. A key step is the Rh(I)-catalyzed carbonylative cyclization of cyclopropylacrylamides, a methodology developed in recent years for constructing azocane derivatives . Continuous flow reactors have been employed to enhance reaction control and scalability, achieving yields of 60–75%.
Critical Steps:
-
Cyclopropane Activation: Ring-opening of cyclopropylmethylamides under Rh catalysis.
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Carbonyl Insertion: CO insertion into the rhodacyclopentanone intermediate.
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Spirocyclization: Intramolecular nucleophilic attack to form the spiro framework .
Purification via recrystallization (ethanol/water) or silica gel chromatography ensures ≥97% purity .
Challenges and Innovations
Side reactions, such as over-insertion of CO or premature cyclization, remain hurdles. Recent advances in ligand design (e.g., bulky phosphines) suppress these pathways, improving regioselectivity . Microwave-assisted synthesis and enzyme-mediated resolutions are under investigation for stereochemical control.
Applications in Medicinal Chemistry
Biological Target Engagement
The spirocyclic lactam core mimics natural alkaloids, enabling interactions with central nervous system (CNS) receptors and ion channels. Preliminary assays suggest moderate affinity for κ-opioid receptors (Ki ≈ 200 nM), though full mechanistic studies are pending.
| Supplier | Purity | Packaging | Price Range |
|---|---|---|---|
| Aladdin Scientific | ≥97% | 1 g–10 g | $150–$1,200 |
| CymitQuimica | ≥97% | 100 mg–5 g | €130–€1,000 |
| Calpac Labs | ≥97% | 1 g–5 g | $140–$1,100 |
Suppliers emphasize research-use-only restrictions, excluding human or veterinary applications .
Future Research Directions
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